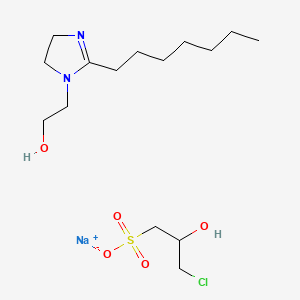
Einecs 271-863-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 271-863-0, also known as Sodium Capryloamphohydroxypropylsulfonate, is a biodegradable, low-foam wetting agent and coupler. It is particularly useful in both high alkali and acid systems due to its high tolerance for inorganic salts and solubility in up to 35% caustic soda. Additionally, it has excellent corrosion inhibition properties, making it useful in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium Capryloamphohydroxypropylsulfonate involves the reaction of caprylic acid with amines and sulfonating agents under controlled conditions. The reaction typically occurs in an aqueous medium, and the temperature is maintained to ensure optimal yield and purity. The product is then purified through various techniques such as distillation and crystallization to obtain the final compound .
Industrial Production Methods
Industrial production of Sodium Capryloamphohydroxypropylsulfonate follows similar synthetic routes but on a larger scale. The process involves continuous monitoring and control of reaction parameters to ensure consistent quality. The compound is produced in large reactors, and the final product is often stored in sealed containers to prevent contamination and degradation .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Capryloamphohydroxypropylsulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: It can be reduced to form corresponding amines and alcohols.
Substitution: The compound can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine are commonly used.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium Capryloamphohydroxypropylsulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in cell culture and molecular biology experiments as a detergent and stabilizing agent.
Medicine: Utilized in pharmaceutical formulations for its wetting and solubilizing properties.
Industry: Applied in industrial cleaners, dishwashing detergents, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of Sodium Capryloamphohydroxypropylsulfonate involves its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. It interacts with molecular targets such as cell membranes and proteins, altering their properties and functions. The compound’s amphoteric nature allows it to function effectively in both acidic and alkaline environments, making it versatile for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Lauryl Sulfate: Another common surfactant with similar wetting and emulsifying properties.
Cocamidopropyl Betaine: A mild surfactant used in personal care products.
Sodium Dodecylbenzenesulfonate: A strong detergent and emulsifier used in industrial applications.
Uniqueness
Sodium Capryloamphohydroxypropylsulfonate stands out due to its high tolerance for inorganic salts and its ability to function in both high alkali and acid systems. Its excellent corrosion inhibition properties make it particularly valuable in industrial applications where metal protection is crucial .
Eigenschaften
CAS-Nummer |
68610-39-9 |
|---|---|
Molekularformel |
C15H30ClN2NaO5S |
Molekulargewicht |
408.9 g/mol |
IUPAC-Name |
sodium;3-chloro-2-hydroxypropane-1-sulfonate;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol |
InChI |
InChI=1S/C12H24N2O.C3H7ClO4S.Na/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;4-1-3(5)2-9(6,7)8;/h15H,2-11H2,1H3;3,5H,1-2H2,(H,6,7,8);/q;;+1/p-1 |
InChI-Schlüssel |
AEHONGSAPRMENK-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCC1=NCCN1CCO.C(C(CCl)O)S(=O)(=O)[O-].[Na+] |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



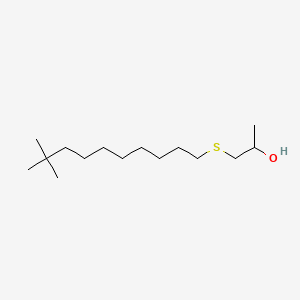
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-nitrophenyl)methylideneamino]-5-(piperidin-1-ylmethyl)triazole-4-carboxamide;hydrochloride](/img/structure/B13770213.png)
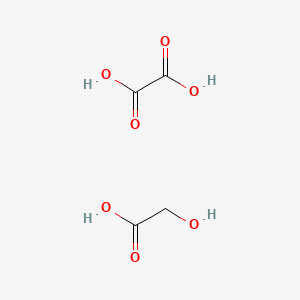
![1,5-Naphthalenedisulfonic acid, 2-[[1-hydroxy-6-(methylamino)-3-sulfo-2-naphthalenyl]azo]-](/img/structure/B13770226.png)
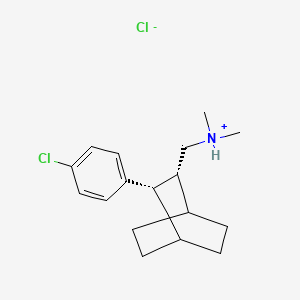
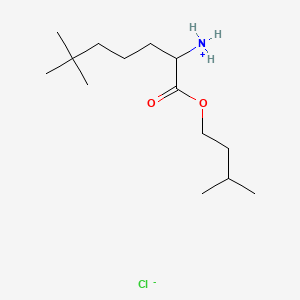
![2-(1H-Benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13770245.png)
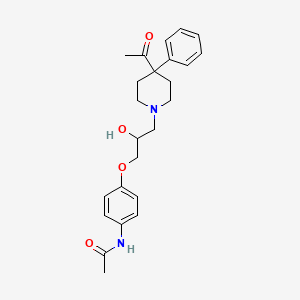

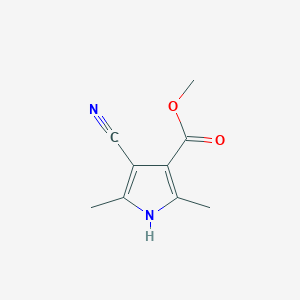
![methyl (1R,5R,6S)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B13770267.png)
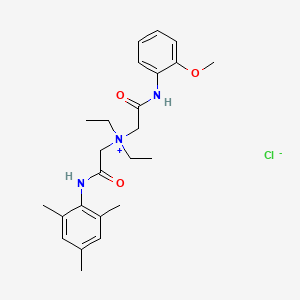
![2-Naphthalenesulfonic acid, 6-amino-5-[[2-[(decylamino)sulfonyl]phenyl]azo]-4-hydroxy-](/img/structure/B13770284.png)
